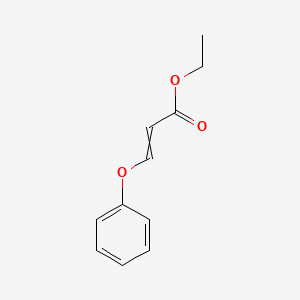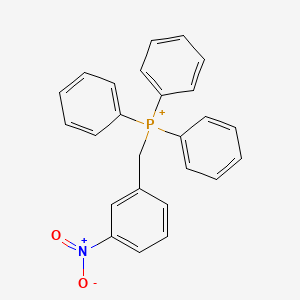
(3-Nitrophenyl)methyl-triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl)methyl-triphenylphosphanium is an organophosphorus compound that features a triphenylphosphonium group attached to a (3-nitrophenyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable (3-nitrophenyl)methyl halide. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: (3-Aminophenyl)methyl-triphenylphosphanium.
Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.
科学的研究の応用
(3-Nitrophenyl)methyl-triphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
作用機序
The mechanism of action of (3-Nitrophenyl)methyl-triphenylphosphanium largely depends on its application. In biological systems, the compound’s lipophilic cationic nature allows it to accumulate in mitochondria, where it can exert effects by disrupting mitochondrial function or delivering therapeutic agents. The molecular targets and pathways involved include mitochondrial membranes and associated proteins.
類似化合物との比較
- (4-Methoxy-3-nitrophenyl)methyl-triphenylphosphanium
- (4-Nitrophenyl)methyl-triphenylphosphanium
- (2-Nitrophenyl)methyl-triphenylphosphanium
Comparison: (3-Nitrophenyl)methyl-triphenylphosphanium is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. For example, the (4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium compound has a methoxy group that can affect its electronic properties and reactivity differently compared to the (3-nitrophenyl) derivative.
特性
分子式 |
C25H21NO2P+ |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(3-nitrophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2/q+1 |
InChIキー |
BDVNCRCGKMFCMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8544799.png)
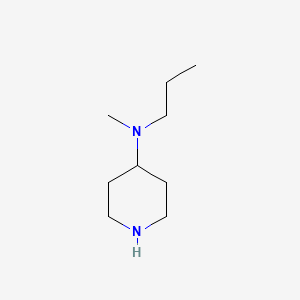
![[3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)

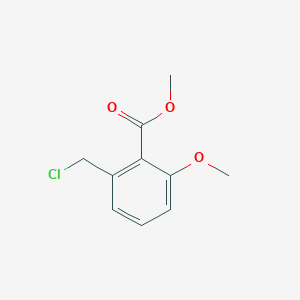
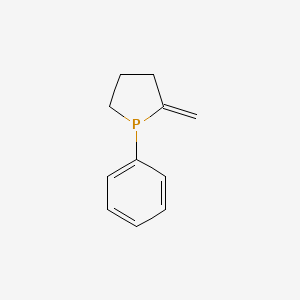
![4-(5-Fluoro-2-methoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8544858.png)
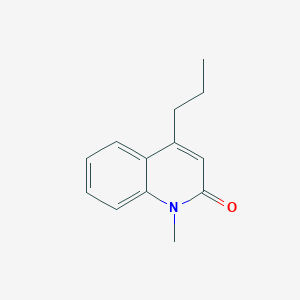
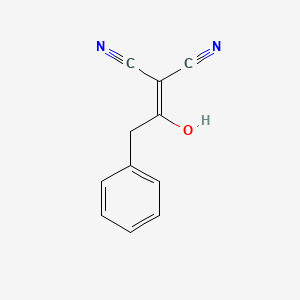
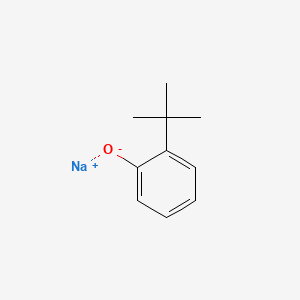
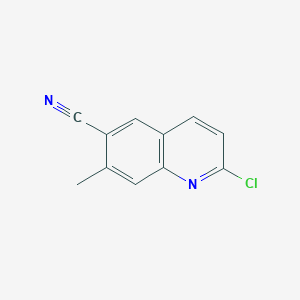
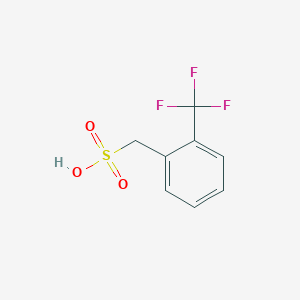
![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)
